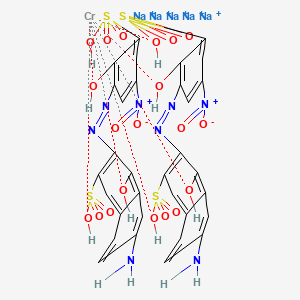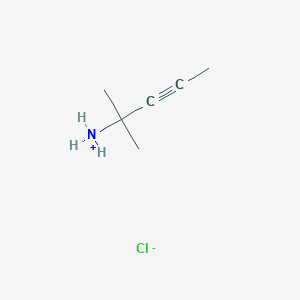![molecular formula C18H11ClN4O2 B13763087 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole CAS No. 64071-87-0](/img/structure/B13763087.png)
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation due to their vivid colors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloro-4-nitroaniline, which is then coupled with 9H-carbazole. The reaction conditions often include an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The reaction parameters, such as pH, flow rate, and temperature, are carefully controlled to optimize the coupling reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives of carbazole.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of various dyes and pigments. Its vivid color properties make it suitable for applications in textile and ink industries .
Biology and Medicine: Research has shown potential antimicrobial and anticancer properties of derivatives of this compound. It is being studied for its ability to inhibit the growth of certain bacterial strains and cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and color properties .
Wirkmechanismus
The mechanism by which 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole exerts its effects is primarily through its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond (N=N) can also participate in redox reactions, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 4-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
- 3-[(2-Bromo-4-nitrophenyl)azo]-9H-carbazole
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
64071-87-0 |
|---|---|
Molekularformel |
C18H11ClN4O2 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
9H-carbazol-3-yl-(2-chloro-4-nitrophenyl)diazene |
InChI |
InChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H |
InChI-Schlüssel |
SZVQEOMBVJZINC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)




![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)


![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
